BMS-986163

Prodrug Solubility Intravenous

BMS-986163 is a high-purity, water-soluble phosphate prodrug of BMS-986169. It overcomes the >10,000-fold solubility deficit of the active parent (0.002 mg/mL vs 19.9 mg/mL), enabling robust intravenous preclinical studies. Its rapid conversion (plasma prodrug undetectable within 10 min) and superior safety margin (875-fold) make it a benchmark GluN2B NAM for translational research.

Molecular Formula C23H28FN2O5P
Molecular Weight 462.4 g/mol
Cat. No. B12422891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986163
Molecular FormulaC23H28FN2O5P
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC(C2=O)N3CCC(C(C3)F)C4=CC=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1
InChIKeyZPUVTBAQHJFPHE-BHDDXSALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl Dihydrogen Phosphate (BMS-986163): Water‑Soluble Intravenous Prodrug for GluN2B‑Targeted Research


[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate (BMS‑986163) is a phosphate prodrug of BMS‑986169, a highly potent negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor [1]. The compound exhibits a molecular formula of C₂₃H₂₈FN₂O₅P and a molecular weight of 462.4 g/mol [2]. BMS‑986163 is designed for intravenous administration and undergoes rapid enzymatic conversion in vivo to liberate the active parent molecule BMS‑986169 [1].

Why Generic GluN2B NAMs or Parent Molecule Alone Cannot Substitute for 4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl Dihydrogen Phosphate


Simple substitution with the active parent BMS‑986169 is impractical due to its extremely low aqueous solubility (0.002 mg/mL at pH 7.4), which precludes intravenous formulation at therapeutically relevant doses [1]. Conversely, the phosphate prodrug BMS‑986163 demonstrates a >10,000‑fold improvement in solubility (19.9 mg/mL), enabling robust intravenous dosing for preclinical and translational studies [1]. Furthermore, other clinically investigated GluN2B NAMs such as ifenprodil and traxoprodil possess meaningful hERG potassium channel inhibition (IC₅₀ = 88 nM for ifenprodil [2]), whereas BMS‑986169, the active moiety of BMS‑986163, exhibits weak hERG inhibition (IC₅₀ = 28 μM), translating to a 875‑fold margin versus plasma free drug concentration at the minimal effective dose [1].

Quantitative Differentiation of 4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl Dihydrogen Phosphate Versus Comparator GluN2B NAMs


>10,000‑Fold Improvement in Aqueous Solubility Over Parent BMS‑986169 Enables Intravenous Formulation

BMS‑986163 (the phosphate prodrug) achieves an aqueous solubility of 19.9 mg/mL at pH 7.4, whereas the active parent BMS‑986169 exhibits a solubility of only 0.002 mg/mL (2 μg/mL) under identical conditions [1]. This represents a >10,000‑fold enhancement in solubility, which is a prerequisite for intravenous dosing at pharmacologically active concentrations [1].

Prodrug Solubility Intravenous GluN2B NAM

Superior Cardiac Safety Margin: 875‑Fold Window Between Plasma Free Drug Concentration and hERG IC₅₀

BMS‑986169, the active metabolite of BMS‑986163, exhibits weak inhibition of the hERG potassium channel with an IC₅₀ of 28 μM [1]. At the minimal effective dose (MED) of 1.0 mg/kg i.v. in mice, the plasma free drug concentration was 270 nM, yielding an 875‑fold safety margin [1]. In contrast, ifenprodil, a prototypical GluN2B NAM, inhibits hERG with an IC₅₀ of 88 nM, a value that falls within clinically relevant exposure ranges [2].

hERG Cardiac Safety GluN2B NAM Prodrug

High Affinity for GluN2B: Ki = 4.0 nM Surpasses Other Clinical‑Stage GluN2B NAMs

BMS‑986169, the active moiety of BMS‑986163, binds to the GluN2B allosteric site with a Ki of 4.0 nM (range 4.03–6.3 nM across species) [1]. This is markedly more potent than the clinically evaluated GluN2B NAM radiprodil, which exhibits a kinetically determined KD of 0.175 μM (175 nM) [2]. It also exceeds the affinity of ifenprodil (functional IC₅₀ = 47 nM) [3].

Binding Affinity GluN2B Ki Negative Allosteric Modulator

Subtype Selectivity: Minimal Functional Inhibition of GluN2A/2C/2D at 3 μM

In two‑electrode voltage clamp recordings from Xenopus oocytes expressing human NMDA receptor subtypes, BMS‑986169 at 3 μM produced −2.4% inhibition of GluN2A, 8.6% inhibition of GluN2C, and 7% inhibition of GluN2D, compared to its full concentration‑dependent inhibition of GluN2B (IC₅₀ = 24 nM) [1]. This contrasts with ifenprodil, which retains some activity at GluN2C/D subunits (IC₅₀ > 10 μM) [2].

Subtype Selectivity GluN2B NMDA Receptor Off‑target

Rapid Prodrug Conversion with Sustained Parent Exposure: AUCₚₐᵣₑₙₜ Reaches 63% of Direct Parent Dosing

Following intravenous administration of BMS‑986163 (1.2 mg/kg) in Cynomolgus monkey, prodrug concentrations in plasma fell below the limit of detection within 10 minutes, confirming rapid enzymatic cleavage [1]. The total plasma AUC of the active parent BMS‑986169 reached 63% of that achieved with an equimolar dose of parent BMS‑986169 administered directly (1.0 mg/kg i.v.) [1].

Prodrug Conversion Pharmacokinetics Intravenous BMS-986163

Preclinical Safety and Tolerability: No Significant Findings in 4‑Day Rat Study up to 100 mg/kg/day i.v.

In a 4‑day repeat‑dose toxicology study in rats, BMS‑986163 administered intravenously at 10, 30, and 100 mg/kg/day produced no significant clinical‑pathological or histopathological observations at any dose level [1]. The average total plasma exposure of the active parent BMS‑986169 exceeded 48 μM·h at the highest dose [1]. This favorable safety profile supported selection as a preclinical candidate.

Toxicology Safety Intravenous Prodrug

Optimal Research Applications for 4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl Dihydrogen Phosphate


Intravenous Dosing in Rodent Models of Treatment‑Resistant Depression (TRD)

The high aqueous solubility (19.9 mg/mL) and rapid prodrug conversion of BMS‑986163 enable precise intravenous dosing in mice and rats, overcoming the formulation barriers of the insoluble parent BMS‑986169 [1]. The compound has demonstrated robust antidepressant‑like activity in the novelty‑suppressed feeding (NSF) test and the modified forced swim test (mFST) at 1 mg/kg i.v. [1].

Ex Vivo Target Engagement Studies Requiring High GluN2B Receptor Occupancy

Following intravenous administration of BMS‑986163, ex vivo GluN2B receptor occupancy in rat brain reaches 73% at the minimal effective dose (1 mg/kg i.v.) [1]. This level of occupancy is associated with functional effects, making the prodrug suitable for correlating receptor occupancy with behavioral or biochemical endpoints.

Preclinical Cardiovascular Safety Evaluation of GluN2B NAMs

Because BMS‑986169 (the active moiety) exhibits weak hERG inhibition (IC₅₀ = 28 μM) and a wide 875‑fold safety margin [1], BMS‑986163 can serve as a benchmark compound when assessing the cardiac liability of novel GluN2B modulators. Its profile contrasts sharply with ifenprodil (hERG IC₅₀ = 88 nM) [2].

Pharmacokinetic/Pharmacodynamic Modeling of Phosphate Prodrug Conversion

The rapid conversion of BMS‑986163 to BMS‑986169 (plasma prodrug undetectable within 10 minutes in monkey) [1] provides a well‑characterized system for studying phosphatase‑mediated prodrug activation and for validating in vitro‑in vivo extrapolation of prodrug PK.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.